molecular formula C29H26ClNO4 B11120635 7-Chloro-2-[2-(4-methoxyphenyl)ethyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-2-[2-(4-methoxyphenyl)ethyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11120635
M. Wt: 488.0 g/mol
InChI Key: OETRTYLWVKFTOG-UHFFFAOYSA-N
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Description

7-CHLORO-2-[2-(4-METHOXYPHENYL)ETHYL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives This compound is characterized by its unique structural framework, which includes a chromeno-pyrrole core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-CHLORO-2-[2-(4-METHOXYPHENYL)ETHYL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, starting with the preparation of the chromeno-pyrrole core. The key steps include:

    Formation of the Chromeno Core: This is typically achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring is introduced via a condensation reaction with suitable amines or nitriles.

    Substitution Reactions: The final compound is obtained by introducing the chlorine, methoxyphenyl, and propan-2-yl phenyl groups through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-CHLORO-2-[2-(4-METHOXYPHENYL)ETHYL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

7-CHLORO-2-[2-(4-METHOXYPHENYL)ETHYL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-CHLORO-2-[2-(4-METHOXYPHENYL)ETHYL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: It can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic processes and cellular functions.

    DNA Interaction: It can interact with DNA, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 7-CHLORO-2-[2-(4-METHOXYPHENYL)ETHYL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
  • 7-CHLORO-2-[2-(4-METHOXYPHENYL)ETHYL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE

Uniqueness

The uniqueness of 7-CHLORO-2-[2-(4-METHOXYPHENYL)ETHYL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C29H26ClNO4

Molecular Weight

488.0 g/mol

IUPAC Name

7-chloro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C29H26ClNO4/c1-17(2)19-6-8-20(9-7-19)26-25-27(32)23-16-21(30)10-13-24(23)35-28(25)29(33)31(26)15-14-18-4-11-22(34-3)12-5-18/h4-13,16-17,26H,14-15H2,1-3H3

InChI Key

OETRTYLWVKFTOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2CCC4=CC=C(C=C4)OC)OC5=C(C3=O)C=C(C=C5)Cl

Origin of Product

United States

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